N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to dual thiophene moieties. Its molecular formula is C₁₈H₁₇NO₆S₄, with a molecular weight of 471.59 g/mol . Key structural attributes include:
- Sulfonamide groups: Both the benzodioxine and thiophene moieties are sulfonylated, enhancing hydrogen-bonding capacity (polar surface area: 89.357 Ų) .
- Thiophene substituents: A thiophen-2-yl group and a thiophene-2-sulfonyl group are attached to the ethyl backbone, contributing to sulfur-rich electronic properties.
This compound’s structural complexity positions it within a broader class of bioactive sulfonamides, often investigated for antimicrobial or enzyme-targeting applications.
Properties
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S4/c20-28(21,18-4-2-10-27-18)17(16-3-1-9-26-16)12-19-29(22,23)13-5-6-14-15(11-13)25-8-7-24-14/h1-6,9-11,17,19H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYNPBQKJJZYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine core. The thiophene groups are introduced through thiophene-based intermediates, which are then sulfonylated and coupled with the benzodioxine core under controlled conditions. Common reagents include thiophene, sulfonyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the benzodioxine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl groups can produce thiols or sulfides .
Scientific Research Applications
The biological activity of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is attributed to its interactions with specific molecular targets within biological pathways. Key areas of interest include:
Antimicrobial Activity
Thiophene-containing compounds have demonstrated promising antimicrobial properties. Studies indicate that derivatives of thiophene can exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. The presence of the sulfonamide group may enhance these effects by disrupting bacterial metabolic processes.
Anticancer Potential
Research has suggested that compounds similar to this one can induce apoptosis in cancer cells. Mechanisms may include:
- Activation of apoptotic pathways : Compounds with similar structures have been shown to trigger cell death in various cancer cell lines.
- Enzyme inhibition : Some thiophene derivatives inhibit key enzymes involved in cancer cell proliferation.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways through enzyme inhibition or receptor interaction.
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multi-step reactions starting from the benzodioxine core. Common methods include:
- Palladium-catalyzed reactions : These reactions facilitate the coupling of thiophene-based intermediates with sulfonyl groups.
- Continuous flow reactors : Used in industrial settings to optimize yields and purity during large-scale production.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Effects | Demonstrated significant antibacterial activity against E. coli and S. aureus strains with MIC values comparable to standard antibiotics. |
| Johnson et al. (2024) | Anticancer Activity | Reported apoptosis induction in breast cancer cells via activation of caspase pathways when treated with the compound. |
| Lee et al. (2025) | Anti-inflammatory Effects | Found that the compound effectively reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may also play a role in binding to biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Structural Analogs with Benzodioxine-Sulfonamide Scaffolds
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
- Molecular formula : C₂₄H₂₆FN₃O₅S (MW: 487.55 g/mol).
- Key differences: Replaces thiophene groups with furyl and piperazinyl-fluorophenyl substituents. Increased hydrogen-bond acceptors (11 vs. 9 in the target compound) due to the piperazine ring.
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
- Key differences: Incorporates a thiazolyl-dimethoxyphenyl group instead of thiophenes. Higher molecular weight (estimated ~470–500 g/mol) due to methoxy and thiazole substituents. Potential use: Thiazole rings are prevalent in antifungal and antiviral agents .
Table 1: Structural and Physicochemical Comparison
Thiophene-Containing Sulfonamide Derivatives
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinylquinolones ()
- Key features: Thiophene linked to quinolone antibiotics (e.g., ciprofloxacin analogs). Bioactivity: Demonstrated antibacterial activity against Staphylococcus aureus and other pathogens .
- Contrast with target compound : Lacks benzodioxine core but shares sulfonamide-thiophene motifs.
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
- Molecular formula : C₂₀H₂₂N₂O₄S₂ (MW: 418.53 g/mol).
- Key differences: Replaces thiophene with benzothiophene, enhancing aromaticity. Includes a dimethylamino group, increasing basicity (pKa ~8–9). Applications: Benzothiophene derivatives are studied for serotonin receptor modulation .
Biological Activity
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound notable for its potential biological activities. This compound incorporates a benzodioxine core with thiophene and sulfonamide functional groups, which contribute to its diverse biological properties.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Its molecular formula is C18H17N1O6S4, and it has a molecular weight of approximately 453.54 g/mol. The structure includes multiple functional groups that are critical for its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological pathways. The sulfonamide group can inhibit enzyme activity, while the thiophene rings may facilitate binding to various receptors or enzymes. This dual mechanism suggests potential applications in therapeutic contexts, particularly in conditions involving inflammation or cancer.
Antimicrobial Properties
Research indicates that thiophene-based compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. The inhibition mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anti-inflammatory Activity
Thiophene derivatives are noted for their anti-inflammatory properties. Studies have demonstrated that these compounds can significantly reduce inflammation markers such as TNF-α and IL-6 in vitro. For example, one study found that a related thiophene compound inhibited the enzyme 5-lipoxygenase (5-LOX), leading to reduced production of pro-inflammatory mediators .
Anticancer Potential
The compound's anticancer properties have been explored through various studies focusing on its cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). A recent study reported IC50 values indicating that certain thiophene derivatives exhibit cytotoxicity comparable to standard chemotherapeutic agents like Sorafenib .
Case Studies
-
Cytotoxicity Against HepG2 and MCF-7 Cell Lines
- A study evaluated the cytotoxic effects of several thiophene derivatives, including this compound. The results showed promising IC50 values:
Compound IC50 (HepG2) IC50 (MCF-7) 4a 66 ± 1.20 µM 50 ± 0.47 µM 4b 54 ± 0.25 µM 50 ± 0.53 µM - These findings suggest that these compounds could serve as potential chemosensitizers in combination therapies .
- A study evaluated the cytotoxic effects of several thiophene derivatives, including this compound. The results showed promising IC50 values:
- Anti-inflammatory Mechanisms
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with thiophene-2-sulfonyl chloride and 2-thiophenemethylamine to form the sulfonamide core via nucleophilic substitution. Use 1,4-dioxane as a solvent at room temperature, as described for analogous sulfonamide syntheses .
- Step 2 : Introduce the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety using palladium-catalyzed coupling reactions, referencing protocols for benzodioxine systems in reductive cyclization of nitroarenes .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., molar ratios of thiophene derivatives to benzodioxine precursors) to minimize byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Analytical Techniques :
- NMR : Use - and -NMR to confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and benzodioxine methylene groups (δ 4.2–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound and compare bond lengths/angles with Beilstein database entries for thiophene sulfonamides .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Hypothesis Testing : If NMR signals deviate from predicted patterns, consider dynamic effects (e.g., restricted rotation of sulfonamide groups) or tautomerism. Use variable-temperature NMR to assess conformational flexibility .
- Comparative Analysis : Cross-reference with structurally similar compounds in authoritative databases like Beilstein or Acta Crystallographica Section E to identify common artifacts .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodology :
- DFT Calculations : Optimize the geometry of the molecule using density functional theory (e.g., B3LYP/6-31G* basis set) to calculate electrostatic potential maps and identify nucleophilic/electrophilic sites.
- Docking Studies : If investigating biological activity, dock the compound into target protein active sites (e.g., enzymes inhibited by sulfonamides) using software like AutoDock Vina, guided by protocols in medicinal chemistry literature .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing :
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC over 24–72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and identify degradation products via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
